2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a boronic ester moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxynaphthalene with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the formation of the boronic ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base, to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In reactions like the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxynaphthalen-2-ylboronic acid: Similar structure but lacks the dioxaborolane moiety.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has a simpler structure.
Pinacolborane: Another boronic ester used in organic synthesis.
Uniqueness
2-(3-Ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring and a boronic ester, providing distinct reactivity and stability compared to simpler boronic acids and esters .
Properties
Molecular Formula |
C18H23BO3 |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(3-ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO3/c1-6-20-16-12-14-10-8-7-9-13(14)11-15(16)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3 |
InChI Key |
FUOAYKGVJMGZET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2OCC |
Origin of Product |
United States |
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